

# "5-acetyl-1H-indole-2-carboxylic acid" physical and chemical characteristics

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## Compound of Interest

Compound Name: 5-acetyl-1H-indole-2-carboxylic acid

Cat. No.: B1282527

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## An In-depth Technical Guide on 5-acetyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-acetyl-1H-indole-2-carboxylic acid** is a derivative of the indole-2-carboxylic acid scaffold, a core structure recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the frequent appearance of the indole nucleus in natural products and synthetic molecules with significant and diverse biological activities. The inherent biological relevance of the indole structure allows compounds like **5-acetyl-1H-indole-2-carboxylic acid** to be valuable intermediates in the discovery of novel therapeutics, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **5-acetyl-1H-indole-2-carboxylic acid**, along with insights into its synthesis and potential biological significance.

## Physical and Chemical Characteristics

A summary of the key physical and chemical properties of **5-acetyl-1H-indole-2-carboxylic acid** is presented below. While some data is readily available, specific experimental values for

properties such as boiling point, complete solubility profile, and pKa require further investigation.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	203.19 g/mol	<a href="#">[1]</a>
CAS Number	31380-57-1	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
Melting Point	258-262 °C	N/A
Boiling Point	Not available	N/A
Solubility	Slightly soluble in water; Soluble in ethanol and acetone.	<a href="#">[2]</a>
pKa	Not available	N/A

## Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **5-acetyl-1H-indole-2-carboxylic acid**. While a complete set of spectra for this specific compound is not publicly available, typical spectral features for related indole-2-carboxylic acid derivatives can be inferred.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the acetyl group protons (a singlet around 2.5 ppm), and the carboxylic acid proton (a broad singlet at a downfield chemical shift, typically >10 ppm). The aromatic region will display a complex splitting pattern corresponding to the protons on the benzene ring portion of the indole nucleus.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the acetyl and carboxylic acid groups (typically in the range of 160-200 ppm), as well as distinct signals for the carbon atoms of the indole ring.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of  $2500\text{-}3300\text{ cm}^{-1}$  characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration for the carboxylic acid will appear around  $1700\text{-}1725\text{ cm}^{-1}$ , and the acetyl carbonyl will absorb at a slightly lower wavenumber.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.19 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the acetyl group.

## Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of **5-acetyl-1H-indole-2-carboxylic acid** is not readily available in the public domain. However, a plausible synthetic route can be devised based on established methods for the modification of indole derivatives. A general workflow is proposed below.

## Proposed Synthesis Workflow



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Caption: Proposed synthetic workflow for **5-acetyl-1H-indole-2-carboxylic acid**.

### Methodology:

- Friedel-Crafts Acylation: The synthesis would likely commence with the Friedel-Crafts acylation of ethyl indole-2-carboxylate. This reaction, typically carried out using acetyl chloride and a Lewis acid catalyst such as aluminum chloride in an inert solvent, would introduce the acetyl group at the C5 position of the indole ring to yield ethyl 5-acetyl-1H-indole-2-carboxylate.[3]
- Hydrolysis: The resulting ester would then be hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by heating the ester with a base, such as sodium hydroxide, in a mixture of water and a co-solvent like ethanol, followed by acidification to precipitate the carboxylic acid.[3]

- Purification: The crude **5-acetyl-1H-indole-2-carboxylic acid** would then be purified, typically by recrystallization from a suitable solvent, to obtain the final product of high purity.

## Biological Activity and Signaling Pathways

The indole-2-carboxylic acid core is a well-established pharmacophore with demonstrated potential in various therapeutic areas.[\[1\]](#)

### Role as a Privileged Scaffold

The indole-2-carboxylic acid moiety is recognized for its ability to interact with various biological targets, making it a "privileged scaffold" in drug design.[\[1\]](#) This structural motif is found in numerous compounds with diverse pharmacological activities.

### Potential as HIV-1 Integrase Inhibitors

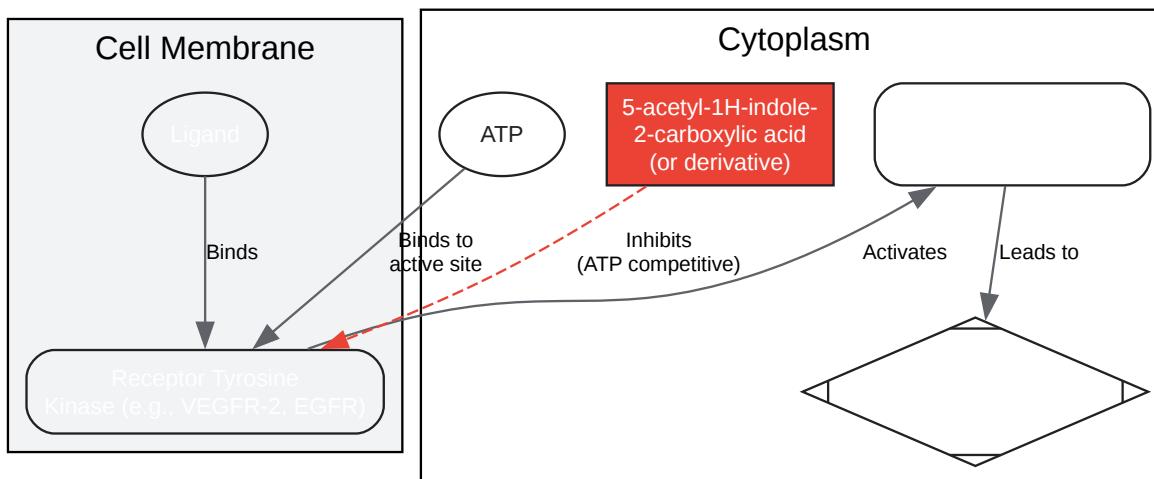
Derivatives of indole-2-carboxylic acid have been extensively investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[\[1\]](#) The mechanism of inhibition often involves the chelation of essential metal ions in the enzyme's active site by the carboxylic acid and the indole nitrogen.[\[1\]](#)

### Involvement in Oncology

The indole-2-carboxylic acid scaffold also serves as a foundation for the development of anti-cancer agents. Derivatives of the closely related 5-bromo-1H-indole-2-carboxylic acid have been shown to act as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). While direct evidence for **5-acetyl-1H-indole-2-carboxylic acid** is lacking, its structural similarity suggests potential for similar activities.

### Signaling Pathway Inhibition Model

The following diagram illustrates a generalized model of how indole-2-carboxylic acid derivatives can inhibit receptor tyrosine kinase signaling, a common mechanism in oncology.



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Caption: Generalized inhibition of Receptor Tyrosine Kinase signaling.

This model depicts the competitive inhibition of ATP binding to the kinase domain of a receptor tyrosine kinase by an indole-2-carboxylic acid derivative. This action blocks the downstream signaling cascade that would otherwise lead to cellular responses such as proliferation and angiogenesis, which are hallmarks of cancer.

## Conclusion

**5-acetyl-1H-indole-2-carboxylic acid** is a compound of significant interest for researchers in medicinal chemistry and drug development. Its core indole-2-carboxylic acid structure provides a versatile platform for the synthesis of novel bioactive molecules. While a complete physicochemical profile and detailed biological studies on this specific compound are yet to be fully elucidated, the existing knowledge on related derivatives strongly suggests its potential as a valuable intermediate in the development of new therapeutic agents, particularly in the areas of antiviral and anticancer research. Further investigation into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

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